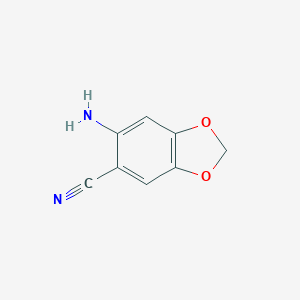

6-Amino-1,3-benzodioxole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-1,3-benzodioxole-5-carbonitrile is a compound of interest in various fields of chemistry due to its unique structure and potential applications. It is characterized by a benzodioxole moiety and a cyano group attached to an amino-substituted benzene ring. This structure offers a versatile platform for further chemical modifications and applications in synthetic chemistry.

Synthesis Analysis

The synthesis of 6-Amino-1,3-benzodioxole-5-carbonitrile and related compounds typically involves ring closure reactions and the use of nucleophilic attack strategies. For example, Halim & Ibrahim (2022) described the synthesis of a related compound through ring opening followed by ring closure reactions, highlighting the importance of nucleophilic attack at certain positions for the formation of the target compound (Halim & Ibrahim, 2022).

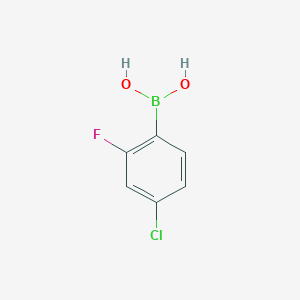

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Amino-1,3-benzodioxole-5-carbonitrile often features complex interactions, such as hydrogen bonds, that influence their stability and reactivity. The crystal structure analysis provides insight into these interactions and the overall geometry of the molecule. For instance, Zhang (2013) detailed the crystal structure of a polysubstituted benzene compound, showcasing the importance of molecular geometry and intermolecular interactions (Zhang, 2013).

Chemical Reactions and Properties

The reactivity of 6-Amino-1,3-benzodioxole-5-carbonitrile is significantly influenced by its functional groups. For example, reactions involving nucleophilic attack on the cyano group can lead to a variety of heterocyclic compounds, as demonstrated by Ibrahim & El-Gohary (2016), who explored the reactivity of a similar compound under nucleophilic conditions to synthesize diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).

Wissenschaftliche Forschungsanwendungen

Microwave-Directed Synthesis

A study by Singh et al. (2016) highlighted the use of microwave irradiation in the efficient synthesis of 3′-amino-5′-(sec.amino)-[1,1′:2′,1′′-teraryl]-4′-carbonitriles through ring transformation reactions. This method offers a novel approach to creating complex organic structures, potentially useful in various fields of chemical research (Singh et al., 2016).

Anticonvulsant Activity

Research conducted by Arustamyan et al. (2019) explored the synthesis of amino amides and esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, derived from 6-amino-1,3-benzodioxole-5-carbonitrile. These compounds were studied for their anticonvulsant activity, indicating potential applications in the development of new therapeutic agents (Arustamyan et al., 2019).

Anti-Cancer Activities

Abdel-fattah and Elsayed (2009) investigated the anti-cancer activities of 4,4-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) derivatives. Their research provides insights into the potential use of these compounds in cancer treatment, showcasing the versatile applications of 6-amino-1,3-benzodioxole-5-carbonitrile in medicinal chemistry (Abdel-fattah & Elsayed, 2009).

Antifungal Scaffold

Kuroyanagi et al. (2010) reported on the synthesis of 1,3-benzoxazole-4-carbonitrile derivatives, highlighting their moderate growth inhibition against Candida species. This suggests the potential of 6-amino-1,3-benzodioxole-5-carbonitrile derivatives as novel antifungal agents, particularly in developing scaffolds for β-1,6-glucan synthesis inhibitors (Kuroyanagi et al., 2010).

Antibacterial Activity

Khan et al. (2013) synthesized a series of Schiff bases containing thiophene-3-carbonitrile and evaluated their antibacterial activities. This research underscores the potential of 6-amino-1,3-benzodioxole-5-carbonitrile as a precursor in creating compounds with significant antibacterial properties (Khan et al., 2013).

Corrosion Inhibition

Yadav et al. (2016) explored the use of pyranopyrazole derivatives, related to 6-amino-1,3-benzodioxole-5-carbonitrile, as corrosion inhibitors for mild steel in HCl solution. Their findings highlight the compound's potential in industrial applications, particularly in protecting metals from corrosion (Yadav et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

6-Amino-1,3-benzodioxole-5-carbonitrile primarily targets tubulin , a protein that is a key component of microtubules in the cell. Tubulin plays a crucial role in cell division by forming the mitotic spindle, which is essential for chromosome segregation during mitosis .

Mode of Action

The compound interacts with tubulin by binding to its active sites, inhibiting its polymerization into microtubules. This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage. Consequently, this induces apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells .

Biochemical Pathways

By inhibiting tubulin polymerization, 6-Amino-1,3-benzodioxole-5-carbonitrile affects several downstream pathways:

- Apoptosis Pathways : The disruption of mitosis triggers intrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death .

Pharmacokinetics

The pharmacokinetics of 6-Amino-1,3-benzodioxole-5-carbonitrile involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : It is excreted mainly via the renal route, with a minor portion eliminated through feces .

Result of Action

At the molecular level, the inhibition of tubulin polymerization leads to the disruption of microtubule dynamics. This results in the failure of mitotic spindle formation, causing cell cycle arrest and apoptosis. At the cellular level, this translates to a reduction in the proliferation of cancer cells, making the compound a potential anticancer agent .

Action Environment

The efficacy and stability of 6-Amino-1,3-benzodioxole-5-carbonitrile can be influenced by various environmental factors:

- Presence of Enzymes : Enzymatic activity, particularly from cytochrome P450 enzymes, can affect the metabolism and, consequently, the efficacy of the compound .

Overall, 6-Amino-1,3-benzodioxole-5-carbonitrile shows promise as an anticancer agent due to its ability to disrupt cell division and induce apoptosis in cancer cells.

: Design, synthesis, and anticancer evaluation of 1-benzo [1,3]dioxol-5-yl-3-N-fused heteroaryl indoles : Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives

Eigenschaften

IUPAC Name |

6-amino-1,3-benzodioxole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSLUSAPNOCFII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350774 |

Source

|

| Record name | 6-amino-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1,3-benzodioxole-5-carbonitrile | |

CAS RN |

187164-87-0 |

Source

|

| Record name | 6-amino-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)

![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)

![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)

![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)